molecular formula C21H19N3O4S B11278289 Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate

Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate

Cat. No.: B11278289
M. Wt: 409.5 g/mol
InChI Key: DFPICOOKDTYLEC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved by reacting 2-aminothiazole with benzoyl chloride to form 2-benzamidothiazole. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial, antifungal, or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 4-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H19N3O4S/c1-2-28-20(27)15-8-10-16(11-9-15)22-18(25)12-17-13-29-21(23-17)24-19(26)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,22,25)(H,23,24,26)

InChI Key

DFPICOOKDTYLEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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